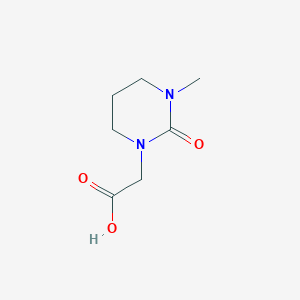
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid
Overview
Description
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid is a heterocyclic organic compound. It features a tetrahydropyrimidine ring with a methyl group at the third position, a keto group at the second position, and an acetic acid moiety attached to the nitrogen atom at the first position. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid typically involves the cyclization of appropriate precursors One possible route could involve the condensation of a β-keto ester with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetic acid moiety or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Oxotetrahydropyrimidine derivatives: Compounds with similar ring structures but different substituents.
Pyrimidine-2,4-diones: Compounds with a similar core structure but different functional groups.
Uniqueness
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(3-methyl-2-oxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c1-8-3-2-4-9(7(8)12)5-6(10)11/h2-5H2,1H3,(H,10,11) |
InChI Key |
PPYMICPYTNFFKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1=O)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














